![molecular formula C9H10N2O B2641011 4,6-Dimethyl-1,3-benzoxazol-5-amine CAS No. 1267334-29-1](/img/structure/B2641011.png)
4,6-Dimethyl-1,3-benzoxazol-5-amine
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Description
“4,6-Dimethyl-1,3-benzoxazol-5-amine” is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of organic compounds known as benzoxazoles .
Synthesis Analysis
Benzoxazoles, including “4,6-Dimethyl-1,3-benzoxazol-5-amine”, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-1,3-benzoxazol-5-amine” is based on the benzoxazole core, which is a bicyclic planar molecule. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole, a resourceful and important member of the heteroarenes, connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Antimicrobial Activity
Benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial effects . For instance, a hybrid molecule of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was found to have antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Antifungal Activity
Benzoxazole derivatives also exhibit anti-fungal activities . This makes them potential candidates for the development of new antifungal drugs.
Anticancer Activity
Benzoxazole derivatives have been found to exhibit anti-cancer effects . This makes them a promising area of research in the development of new cancer therapies.
Anti-inflammatory Effects
Benzoxazole derivatives have been found to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antioxidant Effects
Benzoxazole derivatives have been found to exhibit antioxidant effects . This makes them potential candidates for the development of new antioxidant drugs.
Inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD)
The hybrid molecule of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was found to have high affinity to the TrmD isolated from the P. aeruginosa . This makes it a potential candidate for the development of new antibacterial agents that work by inhibiting TrmD.
Drug Discovery
Benzoxazole is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
properties
IUPAC Name |
4,6-dimethyl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-9(11-4-12-7)6(2)8(5)10/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWPPJSEIOBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1N)C)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1,3-benzoxazol-5-amine |
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